N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine, also known as TFMTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFMTFM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central nervous system.
Wirkmechanismus
N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine acts as a selective antagonist of the α7 nAChR. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's function, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects
N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine can inhibit the release of pro-inflammatory cytokines in microglia, which are immune cells in the brain. This suggests that N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine may have potential applications in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific function of this receptor without interference from other receptors. However, a limitation of using N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine is that it is a relatively new compound, and its long-term effects on cells and tissues are not well understood.
Zukünftige Richtungen
There are several potential future directions for the use of N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine in scientific research. One area of interest is the study of the α7 nAChR in neurological disorders such as Alzheimer's disease and schizophrenia. N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine may be used to investigate the role of this receptor in these conditions and to develop new therapeutic approaches. Additionally, N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine may be used to study the function of the α7 nAChR in other physiological processes, such as inflammation and pain perception.
Conclusion
In conclusion, N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine is a promising tool for scientific research due to its selectivity for the α7 nAChR. Its use in lab experiments has already yielded important insights into the function of this receptor and its potential applications in the treatment of neurological disorders. Further research is needed to fully understand the long-term effects of N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine and to explore its potential in other areas of research.
Synthesemethoden
The synthesis of N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine involves the reaction of 3-(trifluoromethyl) phenyl ethylamine with 4-morpholin-4-ylbenzaldehyde. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting product is purified through column chromatography and characterized using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-morpholinamine has been extensively used in scientific research as a tool to study the function of the α7 nAChR. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and inflammation. Dysregulation of the α7 nAChR has been linked to various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-11(18-19-5-7-20-8-6-19)9-12-3-2-4-13(10-12)14(15,16)17/h2-4,10-11,18H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBXASYOICCNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.